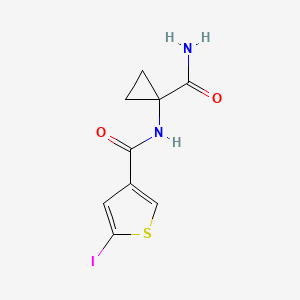![molecular formula C16H20N4O2 B7142949 Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7142949.png)
Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone is a complex heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with piperazine and oxolane derivatives under controlled conditions. The reaction often requires the use of catalysts such as transition metals and may involve steps like cyclization, oxidation, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Quinazoline derivatives: Compounds with a similar core structure but distinct functional groups and biological activities .
Uniqueness
Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone stands out due to its unique combination of the imidazo[1,2-a]pyridine core with piperazine and oxolane moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(13-1-2-15-17-4-5-20(15)11-13)19-8-6-18(7-9-19)14-3-10-22-12-14/h1-2,4-5,11,14H,3,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYGTRHEPLKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7142878.png)
![N-[(6-methoxypyridin-2-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142883.png)
![1-(4-Methylsulfonylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7142888.png)

![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide](/img/structure/B7142903.png)
![4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide](/img/structure/B7142906.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B7142910.png)
![5-Methyl-4-[[2-(2-propan-2-yloxyphenyl)acetyl]amino]thiophene-2-carboxamide](/img/structure/B7142919.png)

![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide](/img/structure/B7142934.png)
![5-[(5-Tert-butyl-1,3-thiazol-2-yl)sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7142937.png)
![1-[2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one](/img/structure/B7142958.png)
![3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide](/img/structure/B7142962.png)
